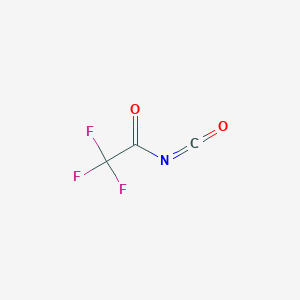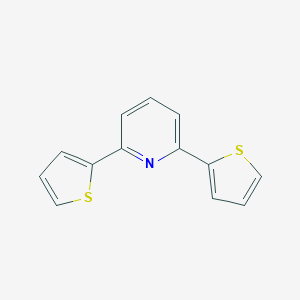![molecular formula C8H12N4O4 B186797 methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate CAS No. 55455-45-3](/img/structure/B186797.png)
methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate, also known as MNMEC, is a chemical compound that has been studied for its potential applications in scientific research. MNMEC has been shown to have unique properties that make it useful in a variety of research settings.
Mecanismo De Acción
The mechanism of action of methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and replication. This inhibition can lead to the death of cancer cells and bacteria, making this compound a promising treatment option.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce the growth of tumors and improve survival rates. This compound has also been shown to have antibacterial properties, making it a potential treatment option for antibiotic-resistant infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate for lab experiments is its specificity. This compound has been shown to target cancer cells and bacteria specifically, without affecting healthy cells. This makes it a promising treatment option with fewer side effects than traditional chemotherapy or antibiotics. However, this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate. One area of focus is on understanding the mechanism of action of this compound in more detail. This could lead to the development of more effective treatments for cancer and bacterial infections. Another area of research is on the potential use of this compound in combination with other treatments, such as chemotherapy or radiation therapy. Finally, more research is needed to understand the potential side effects and limitations of this compound, as well as its potential applications in other areas of scientific research.
In conclusion, this compound is a promising compound with unique properties that make it useful in a variety of scientific research areas. Its specificity and potential for use in the treatment of cancer and bacterial infections make it an exciting area of research. However, more research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
Methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate can be synthesized through a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide to form 2-(2-methyl-5-nitroimidazol-1-yl)ethanol. This intermediate is then reacted with methyl isocyanate to form this compound. The synthesis process is relatively complex and requires careful attention to detail to ensure that the final product is pure and free of impurities.
Aplicaciones Científicas De Investigación
Methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for several types of cancer, including breast cancer and lung cancer. This compound has also been studied for its potential use in the treatment of bacterial infections, including those caused by antibiotic-resistant bacteria.
Propiedades
Número CAS |
55455-45-3 |
|---|---|
Fórmula molecular |
C8H12N4O4 |
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C8H12N4O4/c1-6-10-5-7(12(14)15)11(6)4-3-9-8(13)16-2/h5H,3-4H2,1-2H3,(H,9,13) |
Clave InChI |
MEBCWZZVDBDXJT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)OC)[N+](=O)[O-] |
SMILES canónico |
CC1=NC=C(N1CCNC(=O)OC)[N+](=O)[O-] |
Otros números CAS |
55455-45-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















